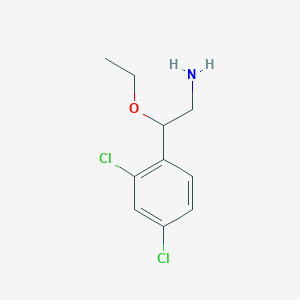
Benzeneethanamine, 2,4-dichloro-beta-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is a chemical compound with the molecular formula C10H13Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and an ethoxy group attached to the beta position of the ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dichlorobenzaldehyde, while reduction could produce 2,4-dichlorophenylethanol. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and ethoxy substituents.
2,4-Dichlorophenethylamine: Similar structure but without the ethoxy group.
2,4-Dichloro-beta-[(2,4-dichlorophenyl)methoxy]benzeneethanamine: A more complex derivative with additional substituents.
Uniqueness
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is unique due to the presence of both chlorine atoms and the ethoxy group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
24065-47-2 |
|---|---|
Formule moléculaire |
C10H13Cl2NO |
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C10H13Cl2NO/c1-2-14-10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3 |
Clé InChI |
ASQPDZRIKTYFMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)
![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12112175.png)
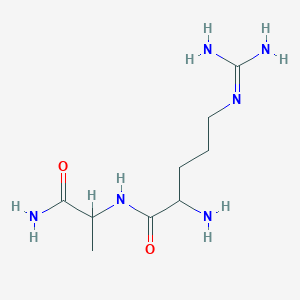
![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)
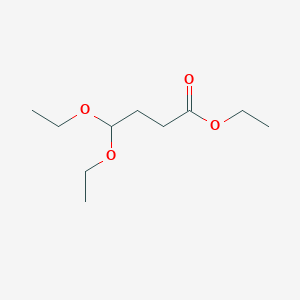
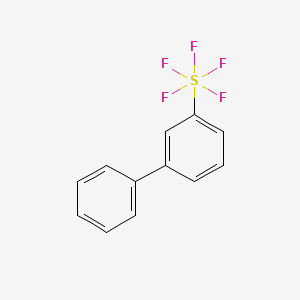

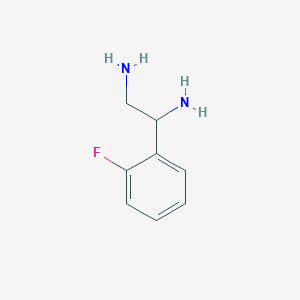

![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)
